B1578294 Cytotoxic linear peptide

Cytotoxic linear peptide

Cat. No.: B1578294
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic Cytotoxic Linear Peptide is provided as a high-purity, lyophilized powder for research applications. Sourced from scorpion venom, this peptide belongs to a class of compounds noted for their potent biological activities, including antimicrobial effects against gram-positive and gram-negative bacteria and hemolytic activity against red blood cells . Its mechanism of action is attributed to its ability to interact with and disrupt cell membranes. Structural analyses, such as circular dichroism, suggest the peptide can adopt an amphipathic alpha-helical configuration in membrane-mimetic environments, a feature common to many membrane-lytic peptides . This structure allows it to target lipid bilayers, leading to cell lysis. In the field of oncology research, cytotoxic peptides are investigated for their potential to target cancer cells, often leveraging differences in membrane composition between malignant and healthy cells . This makes them valuable tools for studying novel cancer therapeutics and as models for investigating peptide-lipid interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

FLGGLWKAMSNLL

Origin of Product

United States

Scientific Research Applications

Cancer Therapy Applications

Recent studies have highlighted the efficacy of CLPs in targeting various cancer types:

  • Breast Cancer : The nrCap18 peptide derived from rabbit cathelicidin has shown significant cytotoxicity against MDA-MB-231 breast cancer cells, demonstrating selective toxicity compared to normal cell lines. The peptide induced apoptosis and arrested the cell cycle at the G1 phase by downregulating cyclin-dependent kinase 4/6 (CDK4/6) expression .
  • Scorpion Venom Peptides : The peptide IsCT from the scorpion Opisthacanthus madagascariensis has been characterized for its cytotoxic properties against both gram-positive and gram-negative bacteria, as well as its ability to induce hemolysis in red blood cells. Its mechanism involves disrupting lipid membranes, making it a candidate for further investigation in cancer treatment .

Antimicrobial Applications

Cytotoxic linear peptides are also being explored for their antimicrobial properties:

  • Venom-Derived Peptides : Peptides like Checacin1 from pseudoscorpion venom exhibit significant antimicrobial activity by damaging bacterial cell membranes. Studies have shown that Checacin1 can cause substantial cytotoxic effects at concentrations significantly lower than those required to affect mammalian cells .
  • LL-37-Derived Peptides : Synthetic derivatives of LL-37 have been evaluated for their antibacterial efficacy and cytotoxicity. These studies aim to optimize the balance between antimicrobial activity and toxicity towards human cells .

Table 1: Overview of Cytotoxic Linear Peptides and Their Applications

Peptide NameSourceTarget CellsMechanism of ActionReferences
nrCap18Rabbit CathelicidinMDA-MB-231 (Breast Cancer)Apoptosis, Cell Cycle Arrest
IsCTScorpion VenomBacterial Cells, Red Blood CellsMembrane Disruption
Checacin1Pseudoscorpion VenomBacterial CellsMembrane Damage
LL-37 DerivativesSyntheticVarious BacteriaAntimicrobial Activity

Case Study: nrCap18 in Breast Cancer Treatment

A recent study investigated the cytotoxic effects of nrCap18 on MDA-MB-231 breast cancer cells. The findings revealed that:

  • Cell Viability : Significant reduction in viability was observed with increasing concentrations of nrCap18.
  • Mechanism Insights : The peptide was shown to induce apoptosis via caspase activation and arrest the cell cycle at G1 phase.
  • Selectivity : Normal cell lines exhibited much lower toxicity, highlighting the potential for selective cancer therapy .

Challenges and Future Directions

Despite promising results, several challenges remain in the clinical application of cytotoxic linear peptides:

  • Toxicity to Normal Cells : While many peptides show selectivity, some still pose risks to normal tissues.
  • Cost of Synthesis : The economic feasibility of producing these peptides on a large scale is a barrier to clinical translation.
  • Need for Optimization : Further research is necessary to enhance the therapeutic window and specificity of these peptides.

Future research should focus on modifying existing peptides using computational methods to improve their efficacy and reduce toxicity while exploring novel sources for new peptide candidates.

Comparison with Similar Compounds

Structural and Functional Features
Peptide Source/Origin Length (Residues) Key Structural Features Mechanism of Action
IsCT Scorpion venom 13 Linear, α-helical, C-terminal amidation Membrane disruption, pore formation
Tasiamide analogs Marine cyanobacteria 18–20 Linear, C-terminal aromatic modifications Inhibits KB/A549 cancer cells (IC₅₀: 1.29–12.88 µM)
Fellutamides Fungi (e.g., Penicillium) 6–8 Linear lipopeptides, hydroxylated acyl chains Proteasome inhibition, apoptosis induction
Annomuricatin B Synthetic cyclopeptide 7 (cyclic) Cyclic heptapeptide Apoptosis via DNA fragmentation (CTC₅₀: 11.6–14.1 µM)
Spider linear peptides Lycosa poonaensis 15–30 Amphiphilic α-helical, high net charge Antibacterial (MICs: 2–16 µg/mL), insecticidal

Key Observations :

  • Cyclization vs. Linearity: Cyclic peptides (e.g., annomuricatin B) often exhibit enhanced stability and selectivity due to restricted conformational flexibility . However, linear peptides like IsCT and spider venom-derived peptides rely on α-helical amphiphilicity for membrane interaction .
  • Modifications : C-terminal aromatic groups in tasiamide analogs improve cytotoxicity, while N-terminal truncations abolish activity . Fellutamides’ acyl chain length correlates with proteasome inhibition potency .

Key Observations :

  • Hemolytic Activity : IsCT and ultrashort cationic lipopeptides (USCLs) show significant hemolysis due to high positive charge and hydrophobicity . In contrast, spider linear peptides lack hemolytic activity despite similar α-helical structures, likely due to balanced charge distribution .
  • Selectivity: Cyclic peptides (e.g., annomuricatin B) and fungal fellutamides demonstrate higher selectivity for cancer cells over normal cells compared to linear peptides like IsCT .
Structural-Activity Relationships (SAR)
  • Charge and Hydrophobicity :
    • IsCT’s +4 net charge and hydrophobic face drive membrane disruption but also hemolysis .
    • Spider peptides with +5 to +7 net charge exhibit antibacterial activity without hemolysis, suggesting charge distribution and hydrophobicity thresholds are critical .
  • Cyclization Effects: Cyclization of annomuricatin B improved cytotoxicity (CTC₅₀: 11.6 µM vs. linear analog: >50 µM) and reduced off-target effects . Conversely, cyclization of RGD mimetics in drug conjugates reduced cytotoxicity compared to linear analogs, highlighting target-dependent outcomes .

Preparation Methods

Synthesis of Linear Disulfide Heptapeptides

A notable example is the synthesis of linear disulfide heptapeptides of Longicalycinin A:

  • Peptide assembly was performed on 2-chlorotrityl chloride resin using Fmoc/t-Bu solid-phase methodology.
  • The protected linear peptide was cleaved from the resin.
  • Side-chain deprotection was carried out using a mixture of trifluoroacetic acid, dichloromethane, and triisopropylsilane (TFA/DCM/TIPS) for 1 hour.
  • The deprotected peptide was precipitated in cold diethyl ether.
  • Macrocyclization (to form cyclic analogues) was achieved by oxidation in aqueous ammonia at pH 8–9 under atmospheric oxygen for 8 hours.

Synthesis of Cytotoxic Peptides from Scorpion Venom

The cytotoxic linear peptide IsCT (13 amino acids, no cysteines) was chemically synthesized to confirm its identity and biological activity. The synthesis involved standard solid-phase methods, and the synthetic peptide matched the natural one in antimicrobial and cytotoxic properties.

Optimization and Modifications in Peptide Synthesis

To enhance cytotoxicity, selectivity, and stability, peptide sequences are often modified during synthesis:

Data Table: Cytotoxic Activity of Modified Linear Peptides

Peptide Code Sequence IC50 (µM) HT-29 IC50 (µM) DU-145 IC50 (µM) HeLa
26[F] (RRWQWRFKKLG)₂-K-Ahx 12 17 7
3 (R-Orn-WQWRFKKLG)₂-K-Ahx 30 29 29
4 (RRWQW-Orn-FKKLG)₂-K-Ahx 49 >62 >62
8 (Biotin-Ahx-RRWQWRFKKLG)₂-K-Ahx 17 29 14

Note: Lower IC50 values indicate higher cytotoxic potency.

Summary of Research Findings

  • SPPS is the preferred method for synthesizing cytotoxic linear peptides due to its efficiency and ability to produce high-purity peptides suitable for biological assays.
  • Chemical synthesis allows precise sequence control and incorporation of modifications to enhance activity and stability.
  • Oxidation steps are used for peptides containing cysteines to form disulfide bonds, which can be crucial for activity.
  • Cytotoxic activity correlates with peptide sequence, dimerization, and specific amino acid substitutions, as demonstrated in colon, prostate, and cervical cancer cell lines.
  • Purification by RP-HPLC and characterization by mass spectrometry ensure the quality and identity of synthesized peptides.

Q & A

Basic Research Questions

Q. How can researchers select cytotoxic linear peptides with optimal bioactivity from existing databases?

  • Methodological Answer : Utilize databases like DBAASP v3, which curates >15,700 entries with sequences, bioactivities, and toxicity data. Filter peptides using physicochemical properties (e.g., hydrophobicity, charge) and apply built-in tools for multifactor analysis. Cross-reference with experimentally determined structures in the Protein Data Bank (PDB) to validate structural stability. For cytotoxic peptides, prioritize entries with validated cytotoxicity assays and molecular dynamics (MD) trajectories (>3,200 peptides) to assess conformational stability .

Q. What are the key design principles for engineering cytotoxic linear peptides to target specific cell types (e.g., cancer cells)?

  • Methodological Answer :

  • Epitope Selection : Use cytotoxic T-cell (CTL) epitopes (e.g., MAGE-A3-derived KVAELVHFL) validated via MHC-I binding affinity (IC50 < 500 nM) and proteasomal processing scores .
  • Linker Design : Incorporate sequences like AAY or KFERQ between functional domains to enhance epitope presentation via transporters associated with antigen processing (TAP) .
  • N-terminal Modifications : Acetylation improves cellular uptake and proteasomal degradation efficiency .

Advanced Research Questions

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • Batch Consistency : Verify peptide synthesis quality via MS/HPLC (≥95% purity) and request additional QC metrics (e.g., TFA removal <1%) for cell-based assays to minimize variability .
  • Experimental Replicates : Use ≥3 biological replicates with standardized cytotoxicity assays (e.g., lactate dehydrogenase release).
  • In Silico Validation : Run MD simulations (via DBAASP v3) to assess peptide stability under physiological conditions and compare with in vivo pharmacokinetic data .

Q. What computational strategies validate cytotoxic linear peptide interactions with MHC-I alleles for epitope prediction?

  • Methodological Answer :

  • Consensus Tools : Combine ANN (NetMHC), SMM, and Comblib via IEDB to predict MHC-I binding (IC50 thresholds: <50 nM for high affinity; <500 nM for intermediate) .
  • FLOCK Analysis : Apply density-based clustering to single-cell RNA-seq data to identify cytotoxic T-cell populations (e.g., CD8+/Granzyme B+) and correlate with peptide-specific responses .
  • Experimental Validation : Use mass spectrometry to confirm natural presentation of epitopes (e.g., ROR1-derived peptides in CLL cells) .

Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility in cytotoxicity assays for linear peptides?

  • Answer :

  • Standardized Synthesis : Request peptide content analysis and salt/water quantification to control batch variability .
  • Analytical Validation : Use high-resolution LC-MS/MS (e.g., ZenoTOF 7600) for peptide quantification with 3–5-fold improved sensitivity via fragment ion summing .
  • Data Normalization : Apply log-normalization and PCA to single-cell datasets to account for technical noise in cytotoxicity readouts .

Q. What advanced techniques characterize the structural dynamics of cytotoxic linear peptides in solution?

  • Answer :

  • MD Simulations : Leverage DBAASP v3’s automated pipeline to generate MD trajectories (>3200 peptides) and analyze conformational stability under varying pH/temperature .
  • EAD Fragmentation : Use electron-activated dissociation (EAD) to obtain amino acid-level resolution of peptide-drug conjugates while preserving payload integrity .
  • HPLC Cross-Validation : Compare retention times and impurity profiles with literature data to confirm peptide identity .

Tables for Key Data

Parameter Recommended Threshold Tool/Database Reference
MHC-I Binding Affinity (IC50)<50 nM (high), <500 nM (intermediate)IEDB Consensus Tool
Peptide Purity≥95% (HPLC/MS)ZenoTOF 7600
MD Simulation Duration≥100 nsDBAASP v3
Cytotoxicity Assay Replicates≥3 biological, ≥2 technicalLDH Release Assay

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.